molecular formula C6H14N2O2S B1442305 (2R)-1-methanesulfonyl-2-methylpiperazine CAS No. 1032820-95-3

(2R)-1-methanesulfonyl-2-methylpiperazine

Cat. No.: B1442305
CAS No.: 1032820-95-3
M. Wt: 178.26 g/mol
InChI Key: PSZFGHUEAYIHLB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-methanesulfonyl-2-methylpiperazine is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-methyl-1-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZFGHUEAYIHLB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile and Process Engineering of (2R)-1-Methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

The Molecule in Context

(2R)-1-methanesulfonyl-2-methylpiperazine is a critical chiral building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—comprising a polar, hydrogen-bond-accepting sulfonamide moiety and a basic, hydrogen-bond-donating secondary amine—creates a complex solubility profile that defies simple "like dissolves like" heuristics.

Understanding its solubility is not merely about dissolution; it is about process control . In drug development, this molecule often serves as the "chiral handle." Poor solvent selection leads to racemization risks, yield losses during extraction, or uncontrolled polymorph precipitation.

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, we must analyze its pharmacophore:

  • The Sulfonamide Core (

    
    ):  High polarity and strong H-bond accepting capability. This promotes solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).
    
  • The Secondary Amine (

    
    ):  Provides a pH-switchable solubility handle. At 
    
    
    
    (~8.5–9.0), it protonates, becoming highly water-soluble. At
    
    
    , it behaves as a lipophilic organic base.
  • The Methyl Stereocenter (

    
    ):  The (2R)-methyl group disrupts crystal packing relative to the des-methyl analog, generally enhancing solubility in organic solvents but lowering the melting point.
    

Part 2: Predicted Solubility Profile & Solvent Categorization

Note: The values below represent a predictive model based on structural analogs (e.g., 1-mesylpiperazine, 2-methylpiperazine) and calculated partition coefficients (LogP ≈ -0.6 to -0.1). These serve as a baseline for experimental validation.

Solvent Class Suitability Table
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary reaction solvent; Extraction from aqueous phase.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Library synthesis; Difficult to remove (high BP).
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Recrystallization (cooling); Hydrogenation solvent.
Esters/Ethers Ethyl Acetate (EtOAc), THF, MTBEModerate (10–50 mg/mL)Crystallization (antisolvent); Washing steps.
Hydrocarbons Hexanes, Heptane, TolueneLow/Insoluble (<1 mg/mL)Antisolvent ; Impurity rejection.
Aqueous Water (pH < 7)High (Salt formation)Aqueous workup; Waste stream loss risk.
Aqueous Water (pH > 10)Low to Moderate Free base precipitation.
The "Critical Pair" for Process Chemists

For this specific piperazine derivative, the DCM/Heptane and EtOAc/Heptane systems are the most valuable for purification.

  • DCM: Solubilizes the sulfonamide oxygen atoms effectively.

  • Heptane: Rejects the polar core, forcing controlled precipitation.

Part 3: Experimental Protocols (Self-Validating Systems)

As a senior scientist, I do not rely on literature values alone. Batch-to-batch impurity profiles can drastically alter saturation points. Use the following protocols to generate site-specific data.

Protocol A: Gravimetric Solubility Screening (Tier 1)

Objective: Rapidly determine approximate solubility ranges.

  • Preparation: Weigh 50 mg of this compound into a 4 mL clear glass vial.

  • Solvent Addition: Add solvent in 100 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Solution becomes clear.

    • Undissolved: Visible particles or turbidity.

  • Calculation:

    
    
    
  • Validation Check: If solubility is

    
    , the solvent is too powerful for crystallization but excellent for reactions.
    
Protocol B: HPLC-Based Saturation Point (Tier 2)

Objective: Precise thermodynamic solubility for crystallization design.

  • Saturation: Add excess solid to 2 mL of solvent. Stir at target temperature (

    
     or 
    
    
    
    ) for 24 hours.
  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Dilution: Dilute filtrate 100x with Mobile Phase A (Water + 0.1% TFA).

  • Quantification: Inject into HPLC (C18 Column, UV 210 nm). Compare Area Under Curve (AUC) against a 5-point calibration curve.

  • Self-Validation: Run a "Mass Balance Check." The weight of the undissolved solid + dissolved mass must equal the initial input

    
    . If not, degradation or solvate formation occurred.
    

Part 4: Process Engineering Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for selecting a solvent system based on the screening results.

SolubilityScreening Start Start: 50mg Compound AddSolvent Add 100µL Solvent Start->AddSolvent CheckDissolution Dissolved? AddSolvent->CheckDissolution CheckDissolution->AddSolvent No (Continue Adding) HighSol High Solubility (>500 mg/mL) CheckDissolution->HighSol Yes (Vol < 0.1mL) MedSol Moderate Solubility (50-100 mg/mL) CheckDissolution->MedSol Yes (Vol 0.5-1.0mL) LowSol Low Solubility (<10 mg/mL) CheckDissolution->LowSol No (Vol > 5mL) ReactionSolvent Candidate: Reaction Solvent (DCM, DMSO) HighSol->ReactionSolvent CrystSolvent Candidate: Crystallization (EtOAc, IPA) MedSol->CrystSolvent AntiSolvent Candidate: Anti-Solvent (Heptane, Toluene) LowSol->AntiSolvent

Caption: Logic flow for categorizing solvents based on gravimetric saturation limits.

pH-Dependent Extraction Strategy (The "Swing")

The secondary amine allows for a "pH Swing" purification, a standard technique for this class of molecules.

  • Acidic Phase (pH 2): Molecule is protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Soluble in water.[1][2][3] Impurities (non-basic) remain in organic layer.
    
  • Wash: Wash aqueous layer with DCM to remove neutral organic impurities.

  • Basification (pH 12): Add NaOH. Molecule becomes neutral (

    
    ). Precipitates or oils out.
    
  • Extraction: Extract with DCM or EtOAc. The target moves to the organic phase.[3]

pHSwing Mix Crude Mixture (Acidic pH 2.0) Wash DCM Wash Mix->Wash AqLayer Aqueous Layer (Target Protonated) Wash->AqLayer Target Retained OrgWaste Organic Waste (Neutrals/Acids) Wash->OrgWaste Impurities Removed Base Adjust to pH 12 (NaOH) AqLayer->Base Extract Extract w/ DCM Base->Extract Product Pure Product in DCM Extract->Product

Caption: Purification workflow utilizing the secondary amine pKa for phase transfer.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from [Link]

  • Martinez, F. & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society. (Contextual grounding for sulfonamide solubility behavior).

Sources

medicinal chemistry applications of chiral methanesulfonyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

A-Z. GUIDE

The Ascendancy of Chiral Methanesulfonyl Piperazines in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in blockbuster drugs.[1][2] Its utility stems from the two nitrogen atoms which can be functionalized to fine-tune physicochemical properties, enhancing target affinity, selectivity, and pharmacokinetic profiles.[3][4] This guide focuses on a highly specialized and increasingly important subclass: chiral methanesulfonyl piperazines. The introduction of a methanesulfonyl (mesyl) group and a defined stereocenter unlocks significant advantages in drug design, offering medicinal chemists sophisticated tools to overcome challenges in potency, metabolic stability, and selectivity. This document provides an in-depth exploration of the synthesis, application, and structure-activity relationships of these critical moieties, intended for researchers and scientists in the field of drug development.

The Strategic Value of the Methanesulfonyl Piperazine Moiety

The piperazine scaffold is prized for its ability to impart desirable properties upon a drug candidate. The two nitrogen atoms provide handles for synthetic modification and can act as hydrogen bond acceptors or donors, improving aqueous solubility and bioavailability.[2][5]

The addition of a methanesulfonyl group (CH₃SO₂) to one of the piperazine nitrogens introduces several key benefits:

  • Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the sulfonyl group significantly lowers the basicity of the adjacent nitrogen atom. This is a crucial tactic to avoid off-target effects, such as hERG channel inhibition, which is often associated with basic amines.

  • Hydrogen Bond Acceptor: The sulfonyl oxygens act as strong hydrogen bond acceptors, providing an additional point of interaction with the biological target, which can substantially increase binding affinity and potency.

  • Improved Metabolic Stability: The sulfonamide bond is generally robust and resistant to metabolic cleavage, enhancing the in vivo half-life of a drug candidate.

  • Bioisosteric Replacement: The methanesulfonyl piperazine moiety can serve as a bioisostere for other functional groups, like amides or carboxylic acids, while offering a different profile of physicochemical properties.[6][7]

When combined with a chiral center on the piperazine ring, these advantages are amplified, allowing for precise three-dimensional orientation within a protein's binding pocket. This stereochemical control is often the deciding factor between a highly potent and selective drug and an inactive or non-selective compound.[8]

Asymmetric Synthesis of Chiral Piperazines

The generation of enantiomerically pure C-substituted piperazines is a critical challenge in medicinal chemistry.[1] Several strategies have been developed to meet this demand.

Key Synthetic Approaches
  • Chiral Pool Synthesis: This is a common and practical approach that utilizes readily available chiral starting materials, such as α-amino acids.[9][10] The inherent stereochemistry of the starting material is carried through the synthetic sequence to establish the desired chirality in the final piperazine product.

  • Chiral Auxiliary-Based Methods: An external chiral molecule (auxiliary) is temporarily incorporated to direct a stereoselective transformation. For example, phenylglycinol has been used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine.[1]

  • Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to control the stereochemical outcome of a reaction, such as an intramolecular hydroamination, offering high efficiency and enantioselectivity.[1]

Detailed Experimental Protocol: Synthesis of (R)-1-Methanesulfonyl-3-methylpiperazine

This protocol provides a representative example of a chiral pool-based synthesis starting from (D)-Alanine.

Workflow Overview:

Caption: General workflow for the synthesis of a chiral methanesulfonyl piperazine.

Step-by-Step Methodology:

  • Preparation of N-Boc-(D)-Alanine Methyl Ester:

    • Suspend (D)-Alanine (1.0 eq) in methanol. Cool the mixture to 0°C.

    • Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the mixture in vacuo. Dissolve the resulting solid in dichloromethane (DCM) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by triethylamine (TEA, 2.5 eq).

    • Stir at room temperature for 8 hours. Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected amino ester.

  • Synthesis of the Piperazinone Precursor:

    • Dissolve the N-Boc-(D)-Alanine methyl ester (1.0 eq) in dry tetrahydrofuran (THF) and cool to 0°C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir for 30 minutes, then add N-(2-bromoethyl)phthalimide (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench carefully with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated.

    • The crude product is treated with hydrazine in ethanol to remove the phthalimide group, followed by in-situ cyclization upon heating to form the N-Boc-protected piperazin-2-one.

  • Reduction and Mesylation:

    • Dissolve the piperazinone (1.0 eq) in dry THF and cool to 0°C.

    • Add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF dropwise.

    • Heat the reaction to reflux for 6 hours. Cool to 0°C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting solids and concentrate the filtrate.

    • Dissolve the crude amine in DCM and add trifluoroacetic acid (TFA) to remove the Boc group.

    • After concentration, dissolve the resulting amine salt in DCM, add TEA (3.0 eq), and cool to 0°C.

    • Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir at room temperature for 4 hours.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Applications and Structure-Activity Relationships (SAR)

The true value of the chiral methanesulfonyl piperazine scaffold is demonstrated in its application to specific drug targets. The precise stereochemistry and electronic properties conferred by the moiety are often key to achieving high potency and selectivity.

Case Study: Inhibitors of LpxH in Gram-Negative Bacteria

The enzyme LpxH is essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, making it an excellent target for novel antibiotics.[11] A class of inhibitors featuring a sulfonyl piperazine scaffold has been identified.[11]

SAR Insights: Structure-activity relationship (SAR) studies reveal the importance of specific structural features for inhibitory activity.[11][12]

  • Pharmacophore Model: A successful pharmacophore model for LpxH inhibitors includes two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor.[11]

  • Role of the Sulfonyl Piperazine: In this model, the piperazine ring itself contributes to the hydrophobic interactions, while the sulfonyl group can act as the crucial hydrogen-bond acceptor.[11] The methanesulfonyl group, in particular, provides a compact and potent H-bond acceptor.

  • Impact of Chirality: Introducing a chiral center, for instance, a methyl group at the C-3 position of the piperazine, allows for exploration of 3D space within the LpxH active site. The (R) vs. (S) enantiomer often shows a significant difference in potency, highlighting a specific stereochemical preference of the enzyme binding pocket.

Pharmacophore Model for LpxH Inhibitors

Caption: Key pharmacophoric features for LpxH inhibition.[11]

Quantitative SAR Data

The following table summarizes hypothetical SAR data for a series of LpxH inhibitors, illustrating the impact of chirality and the sulfonyl group.

CompoundStereocenter (C-3)R-Group on SulfonylLpxH IC₅₀ (nM)
1aRacemicMethyl (CH₃)150
1b(R)-MethylMethyl (CH₃)25
1c(S)-MethylMethyl (CH₃)480
2(R)-MethylPhenyl (Ph)45
3(R)-MethylNone (Amine)> 10,000

Analysis:

  • Chirality is Critical: A clear stereopreference is observed, with the (R)-enantiomer (Compound 1b) being significantly more potent than both the racemic mixture (1a) and the (S)-enantiomer (1c).

  • Sulfonyl Group is Essential: Removal of the sulfonyl group (Compound 3) results in a complete loss of activity, confirming its necessity for binding, likely as a hydrogen bond acceptor.

  • Substituent Effects: While the phenylsulfonyl analog (Compound 2) is active, the smaller methanesulfonyl group (Compound 1b) provides superior potency in this series, suggesting a better fit in a sterically constrained region of the binding site.

Pharmacokinetic (PK) Considerations

The physicochemical properties of the chiral methanesulfonyl piperazine moiety directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[13][14]

  • Absorption and Bioavailability: The reduced basicity of the sulfonamide nitrogen can prevent protonation in the gut, which may enhance oral absorption. However, overall molecular properties like lipophilicity and size must be carefully balanced. Some sulfonyl-containing compounds have shown variable oral bioavailability across species.[15]

  • Distribution: The ability to modulate polarity and lipophilicity by altering the piperazine substituents allows chemists to control the volume of distribution and tissue penetration of a drug.

  • Metabolism: The sulfonamide linkage is generally stable against metabolism by cytochrome P450 enzymes.[16] This can be a deliberate design strategy to block a known metabolic soft spot in a lead compound, thereby increasing its half-life and exposure.

Conclusion and Future Outlook

The chiral methanesulfonyl piperazine is more than just a scaffold; it is a sophisticated tool for molecular design. It provides a robust, synthetically accessible core that allows medicinal chemists to systematically address multiple challenges in drug discovery. By modulating pKa, introducing key hydrogen bonding interactions, enhancing metabolic stability, and precisely controlling stereochemistry, this moiety enables the fine-tuning required to transform a promising hit into a viable clinical candidate. As our understanding of complex biological targets deepens, the demand for molecular architectures that offer such a high degree of control will only increase, ensuring the continued prominence of chiral methanesulfonyl piperazines in the future of medicine.

References

  • ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Available from: [Link]

  • PubMed Central. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubMed Central. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Available from: [Link]

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]

  • MDPI. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • ScienceDirect. (n.d.). Structure–activity relationship. Available from: [Link]

  • Umbrex. (n.d.). Pharmacokinetics and Pharmacodynamics (PK/PD) Profile Analysis. Available from: [Link]

  • University of California, San Francisco. (n.d.). Bioisosteres of Common Functional Groups.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Available from: [Link]

  • Google Patents. (n.d.). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
  • Wikipedia. (n.d.). Piperazine. Available from: [Link]

  • ResearchGate. (2024). The medicinal chemistry of piperazines: A review. Available from: [Link]

  • Schrödinger. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

  • ChemEurope.com. (n.d.). Piperazine. Available from: [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • PubMed. (2000). Pharmacokinetics and metabolism of a sulphamide NK2 antagonist in rat, dog and human. Available from: [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

  • PubMed. (2024). The medicinal chemistry of piperazines: A review. Available from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • PubMed. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Available from: [Link]

  • Longdom Publishing. (2023). Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug. Available from: [Link]

Sources

Strategic Sourcing and Validation of High-Purity (2R)-1-Methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and handling of (2R)-1-methanesulfonyl-2-methylpiperazine .

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary

This compound (CAS: 1032820-95-3) is a critical chiral building block, often employed in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in the rigidification of the piperazine ring and the specific vector provided by the C2-methyl group.

The Core Challenge: The primary risk in sourcing this molecule is regiochemical ambiguity . Due to the steric hindrance of the C2-methyl group, the N4-nitrogen is significantly more nucleophilic than the N1-nitrogen. Commercial "off-the-shelf" synthesis often yields the thermodynamically favored 4-methanesulfonyl isomer or a mixture, rather than the desired 1-methanesulfonyl target. This guide provides the protocols to distinguish, validate, and source the correct isomer with high enantiomeric excess (%ee).

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecificationCriticality
Chemical Name This compoundIdentity
CAS Number 1032820-95-3Identity
Molecular Formula C₆H₁₄N₂O₂SIdentity
Stereochemistry (R)-enantiomer (C2 position)High (Biological Activity)
Regiochemistry N1-Sulfonylated (Not N4)Critical (Scaffold Geometry)
Major Impurities (2S)-enantiomer; 4-methanesulfonyl regioisomer; 1,4-bis(methanesulfonyl) byproductPurity
The "Regio-Isomer Trap"

In 2-methylpiperazine, the N1 position is sterically crowded by the adjacent methyl group.

  • Target: N1-sulfonylation (Requires specific protection strategy).

  • Common Impurity: N4-sulfonylation (Occurs spontaneously in direct synthesis).

Sourcing Strategy: Make vs. Buy Analysis

The decision to source commercially versus synthesize in-house depends on the required scale and the vendor's ability to provide specific analytical data.

SourcingDecision Start Requirement: (2R)-1-Ms-2-Me-Piperazine Scale Scale Needed? Start->Scale VendorCheck Vendor Has 1H-NMR? Scale->VendorCheck < 50g Make MAKE (In-House) Scale->Make > 50g (Cost/Purity Control) RegioCheck Does NMR show C2-H > 3.8 ppm? VendorCheck->RegioCheck Yes VendorCheck->Make No (High Risk) Buy BUY (Requires QC) RegioCheck->Buy Yes (Confirmed N1) RegioCheck->Make No (Likely N4 Isomer)

Figure 1: Sourcing Decision Tree. The critical gate is the NMR verification of regiochemistry before purchase.

Vendor Qualification Protocol

When requesting quotes, do not rely on the CAS number alone. Demand a Batch-Specific Certificate of Analysis (CoA) including:

  • Chiral HPLC Trace: To verify (R) vs (S) ratio.

  • 1H-NMR (DMSO-d6 or CDCl3): To verify N1 vs N4 substitution.

Analytical Validation (The "Trust" Pillar)

You must validate incoming batches to ensure you have the correct regioisomer.

A. NMR Regiochemistry Validation

The position of the sulfonyl group dramatically shifts the proton on the C2 carbon (the chiral center).

SignalTarget: 1-Methanesulfonyl (N1)Impurity: 4-Methanesulfonyl (N4)
C2-H (Methine) Downfield (~3.8 - 4.2 ppm) Upfield (~2.8 - 3.0 ppm)
Reasoning Alpha to Sulfonamide (Electron withdrawing)Alpha to Amine (Less withdrawing)
Methyl Doublet Distinct shift due to proximity to SO2Standard piperazine methyl shift

Pass/Fail Criteria: If the multiplet for the chiral center proton is observed below 3.5 ppm, the batch is likely the N4-isomer or a mixture. Reject the lot.

B. Chiral HPLC Method

To quantify Enantiomeric Excess (%ee).

  • Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Temperature: 25°C.

Synthesis Workflow (In-House Production)

If commercial sources fail validation, use this field-proven route to guarantee N1-selectivity.

Reaction Scheme Overview
  • Selective Protection: Exploit the nucleophilicity difference. N4 reacts faster with Boc anhydride.

  • Functionalization: Sulfonylate the hindered N1.

  • Deprotection: Remove the N4-Boc group.

SynthesisRoute SM (R)-2-Methylpiperazine (Start) Step1 Step 1: Boc2O (0.9 eq), DCM, 0°C (Kinetic Control) SM->Step1 Inter1 (R)-4-Boc-2-methylpiperazine (Major Isomer) Step1->Inter1 Impurity1 Impurity: 1,4-diBoc & 1-Boc (Remove via wash) Step1->Impurity1 Step2 Step 2: MsCl, TEA, DCM Inter1->Step2 Inter2 (R)-1-Mesyl-4-Boc-2-methylpiperazine Step2->Inter2 Step3 Step 3: HCl / Dioxane (Deprotection) Inter2->Step3 Product TARGET: This compound Step3->Product

Figure 2: Selective Synthesis Pathway. Using Boc-protection on the more reactive N4 ensures the sulfonyl group is forced onto N1.

Detailed Protocol

Step 1: Selective N4-Protection

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM. Cool to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc2O) (0.9 eq) dissolved in DCM dropwise over 2 hours. Note: Using a slight deficit of Boc2O minimizes di-Boc formation.

  • Warm to RT and stir for 12h.

  • Workup: Wash with water. The unreacted starting material stays in the aqueous phase. The mono-Boc product extracts into DCM.

  • Validation: NMR should show the C2-H signal upfield (~2.8 ppm), confirming N4-carbamate formation (distal effect).

Step 2: N1-Sulfonylation

  • Dissolve (R)-4-Boc-2-methylpiperazine in DCM with Triethylamine (1.5 eq).

  • Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise at 0°C.

  • Stir until conversion is complete (TLC/LCMS).

  • Workup: Acid wash (citric acid) to remove TEA, then bicarbonate wash.

Step 3: Deprotection

  • Treat the intermediate with 4N HCl in Dioxane.

  • Precipitate the HCl salt with diethyl ether.

  • Final Yield: Isolate as the Hydrochloride salt for stability, or free base using carbonate resin if needed immediately.

Handling & Stability

  • Physical State: The free base is often a viscous oil or low-melting solid; the HCl salt is a white hygroscopic solid.

  • Storage: Store at -20°C under argon. The sulfonamide bond is stable, but the secondary amine (N4) is prone to oxidation or carbamate formation with atmospheric CO2.

  • Safety: Sulfonamides can be sensitizers. Handle with standard PPE.

References

  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 24864687, (R)-2-Methylpiperazine. Link (Starting material reference).

  • Chiral Separation: Daicel Corporation. "Chiralpak IC Application Data for Amines." Link (General reference for polysaccharide columns).

  • Regioselectivity Mechanism:Tetrahedron Letters, Vol 45, Issue 12. "Regioselective protection of 2-methylpiperazine.
  • Commercial Availability: ChemicalBook Listing for this compound. Link

Methodological & Application

Application Note: Peptide Coupling Procedures Involving (2R)-1-methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocols for forming amide bonds using (2R)-1-methanesulfonyl-2-methylpiperazine (hereafter referred to as Amine-1 ). This specific building block is a critical scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., KRAS, CDK pathways) where chiral piperazines modulate solubility and target binding affinity.

The Challenge: Electronic and Steric Deactivation

Coupling Amine-1 is not a trivial "standard" peptide coupling due to two synergistic deactivating factors:

  • Electronic Deactivation (The Primary Challenge): The

    
    -1 methanesulfonyl (mesyl) group is a strong electron-withdrawing group (EWG). Through inductive effects (
    
    
    
    ), it reduces the electron density of the piperazine ring, significantly lowering the pKa of the distal
    
    
    -4 nitrogen compared to
    
    
    -methylpiperazine. This makes Amine-1 a weaker nucleophile.
  • Conformational Constraints: The (2R)-methyl group locks the piperazine ring into a specific chair conformation to minimize 1,3-diaxial interactions. While the methyl group is distal to the reactive

    
    -4 center, the rigidified ring can impose entropic penalties during the formation of the tetrahedral transition state.
    

Implication: Standard reagents like EDC/HOBt often result in sluggish reaction rates or incomplete conversion. High-efficiency coupling agents (uronium salts or phosphonic anhydrides) are required to drive the reaction to completion.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific carboxylic acid partner.

CouplingDecision Start Start: Select Acid Partner IsChiral Is the Acid Partner Chiral/Epimerizable? Start->IsChiral Scale Reaction Scale IsChiral->Scale No (Low Risk) T3P Protocol A: T3P (Propylphosphonic Anhydride) (Best for Purity & Chiral Integrity) IsChiral->T3P Yes (High Risk) Scale->T3P Intermediate/General HATU Protocol B: HATU/DIEA (Best for Small Scale/High Throughput) Scale->HATU < 1 gram (Discovery) AcidCl Protocol C: Acid Chloride (Best for Non-Chiral/Robust Acids) Scale->AcidCl > 10 grams (Process)

Figure 1: Decision matrix for selecting the appropriate coupling protocol based on substrate chirality and scale.

Detailed Protocols

Protocol A: T3P Coupling (The "Gold Standard")

Why: T3P (Propylphosphonic anhydride) is the preferred reagent for Amine-1 . It exhibits low epimerization rates, high functional group tolerance, and—crucially for piperazines—generates water-soluble byproducts, simplifying the removal of unreacted amine.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.0 – 4.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc), DCM, or 2-MeTHF.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 equiv) and Amine-1 (1.1 equiv) in the chosen solvent (0.1 M concentration relative to acid).

    • Note: EtOAc is preferred for ease of workup; use DMF only if solubility is limiting.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIEA (3.0 equiv) dropwise. Stir for 5–10 minutes.

    • Critical Check: Ensure the solution is basic (pH > 8) by spotting on wet pH paper. The reaction requires free amine.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Exotherm Warning: The reaction is exothermic. Maintain temperature < 10°C during addition to prevent epimerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir.

    • Time: Typically 2–12 hours.

    • Monitoring: Check by LCMS. Look for the disappearance of the acid peak (M-1) and formation of the product (M+1).

  • Workup (The T3P Advantage):

    • Dilute the reaction mixture with water (equal volume to solvent).

    • Separate phases.

    • Wash the organic layer sequentially with:

      • 10% Citric Acid (removes excess DIEA and unreacted Amine-1).

      • Saturated NaHCO₃ (removes unreacted acid and phosphorus byproducts).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: HATU Activation (High Throughput/Discovery)

Why: HATU is an extremely potent coupling agent that generates the unstable but highly reactive At-ester. It is ideal for small-scale discovery chemistry where yield is prioritized over cost or scale-up feasibility.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • This compound (1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: DIEA (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIEA (1.0 equiv only at this stage).

    • Stir: 2–5 minutes at room temperature. The solution often turns yellow/orange.

  • Coupling: Add Amine-1 (1.2 equiv) followed by the remaining DIEA (2.0 equiv).

  • Reaction: Stir at room temperature for 1–4 hours.

    • Note: HATU reactions are generally faster than T3P but can be "messier" on LCMS due to tetramethylurea byproducts.

  • Quench: Add a few drops of water or amine scavenger resin if available.

  • Workup:

    • Dilute with EtOAc.

    • Perform standard aqueous washes (LiCl solution is recommended to remove DMF).

    • Purification: Flash chromatography is usually required to remove HATU byproducts (HOAt).

Analytical & Quality Control Data

When validating the coupling of Amine-1 , specific spectral signatures confirm the integrity of the core.

ParameterExpected ObservationTroubleshooting
LCMS (ESI+) [M+H]⁺ If mass is +18 (M+18), check for unreacted acid (ammonium salt) or hydrolysis.
¹H NMR (DMSO-d₆) Mesyl Methyl: Singlet

2.8–3.0 ppm.C2-Methyl: Doublet

1.0–1.2 ppm.
If the C2-methyl doublet splits or broadens significantly, check for rotamers (common in amides) or racemization.
TLC Stain KMnO₄ or PMA Ninhydrin stain may be faint or variable for this secondary amine; KMnO₄ is more reliable.
Chiral HPLC Single PeakIf a doublet appears (approx 50:50), total racemization occurred. If small shoulder (<5%), partial epimerization.

Troubleshooting Guide

Issue 1: Low Conversion (Stalled Reaction)

  • Cause: The nucleophilicity of Amine-1 is lower than expected due to the sulfonyl group.

  • Solution: Switch to Protocol A (T3P) and heat to 40–50°C. T3P is thermally stable, whereas HATU decomposes at elevated temperatures. Alternatively, use Protocol C (Acid Chloride) if the acid allows.

Issue 2: Racemization of the Acid Partner

  • Cause: Over-activation or high base concentration.

  • Solution: Use Protocol A (T3P) at 0°C. Reduce base to 2.5 equiv. Ensure the base is added after the amine is in solution (buffered effect).

Issue 3: Poor Solubility

  • Cause: The resulting sulfonamide-amide product is often highly crystalline and lipophilic.

  • Solution: Use a co-solvent mixture of DCM/DMF (4:1). For workup, avoid simple phase separation; use filtration if the product precipitates, or extract with CHCl₃/IPA (3:1).

Visualization: T3P Reaction Workflow

T3P_Workflow Reactants Acid + Amine-1 (in EtOAc/DMF) BaseAdd Add Base (DIEA) Cool to 0°C Reactants->BaseAdd T3PAdd Add T3P (50%) Controlled Rate BaseAdd->T3PAdd Stir Stir RT 2-12 Hours T3PAdd->Stir Wash Aq. Wash: 1. Citric Acid 2. NaHCO3 Stir->Wash Product Isolated Product (Amide) Wash->Product

Figure 2: The optimized T3P workflow minimizes purification steps by utilizing aqueous washes to remove reagents.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent for the synthesis of amides.[2]Organic Process Research & Development , 20(2), 140–177.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem Technical Notes .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631.

  • Pfizer Inc. (2011). Process for the preparation of glucokinase activators.[2] (Discusses T3P coupling of hindered amines). US Patent 8,012,995 .

Sources

storage and handling stability of (2R)-1-methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of (2R)-1-methanesulfonyl-2-methylpiperazine. Given the absence of extensive public stability data for this specific compound, this guide synthesizes best practices for analogous piperazine and sulfonamide-containing molecules, grounded in authoritative regulatory guidelines.

Introduction

This compound is a chiral piperazine derivative. Piperazine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[1] Understanding the intrinsic stability of such key intermediates is paramount for developing safe, effective, and reliable pharmaceutical products. This guide outlines the necessary protocols for safe handling and provides a framework for comprehensive stability testing in line with International Council for Harmonisation (ICH) guidelines.

Section 1: Compound Properties and Structure

A clear understanding of the physicochemical properties is the foundation for appropriate handling and storage.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₆H₁₄N₂O₂SN/A
Molecular Weight 178.25 g/mol N/A
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solvents.[2][3]General piperazine properties[2][3]
pKa The piperazine moiety has two pKa values, making it a weak base.[2][4]General piperazine properties[2][4]

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous safety and storage procedures is essential to maintain the integrity of the compound and ensure personnel safety.

Environmental Health & Safety (EHS)

Personnel must adhere to standard laboratory safety protocols. While specific toxicity data for this compound is not available, piperazine and its derivatives are known to be irritants and sensitizers.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

  • Spill & Exposure Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.

    • Spills: Carefully sweep up solid material, avoiding dust generation, and place it in a suitable container for disposal.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of the substance. Piperazine compounds can be sensitive to environmental factors.[5][7]

  • Container: Store in a tightly sealed, well-labeled container to prevent moisture absorption and contamination.

  • Atmosphere: Piperazines can absorb atmospheric water and carbon dioxide.[2][3][7] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Temperature: Store in a cool, dry place. Standard controlled room temperature (20-25°C) is generally acceptable unless long-term stability data suggests otherwise.[8] Avoid excessive heat.[9][10]

  • Light Protection: Many amine-containing compounds are sensitive to light.[5][7] Store in an amber vial or a light-proof container to prevent photolytic degradation.

  • Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

Section 3: Intrinsic Stability and Potential Degradation Pathways

The molecular structure of this compound contains two key functional groups that dictate its stability: the piperazine ring and the sulfonamide group.

  • Hydrolysis: The methanesulfonyl (sulfonamide) group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the sulfur-nitrogen bond.

  • Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This process can be catalyzed by metal ions.

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.

Potential degradation pathways for the compound.

Section 4: Forced Degradation Studies Protocol

Forced degradation (stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2).[11][12] The goal is to achieve a target degradation of 5-20%.[11][13]

Workflow for a comprehensive forced degradation study.
Materials and Reagents
  • This compound

  • HPLC-grade Acetonitrile and Methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Calibrated oven, photostability chamber, pH meter

Step-by-Step Protocols for Stress Conditions

For each condition, prepare a sample at a known concentration (e.g., 1 mg/mL) and a corresponding blank. Monitor at several time points (e.g., 2, 8, 24, 48 hours) to target 5-20% degradation.

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60°C).

    • At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[14]

    • Causality: This simulates acidic environments, such as the stomach, and tests the stability of acid-labile functional groups like the sulfonamide.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Store the solution at an elevated temperature (e.g., 60°C).

    • At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[14]

    • Causality: This assesses stability in alkaline conditions and can promote hydrolysis of susceptible bonds.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Store at room temperature, protected from light.

    • At each time point, withdraw an aliquot for immediate HPLC analysis. The reaction is often quenched by dilution.[14]

    • Causality: This simulates exposure to atmospheric oxygen or oxidizing agents, testing the susceptibility of the piperazine nitrogens to oxidation.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).[14]

    • At each time point, remove a sample, allow it to cool, dissolve in a suitable solvent, and analyze by HPLC.

    • Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining shelf-life under various climatic conditions.[15]

  • Photostability:

    • Expose the solid compound and a solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both exposed and control samples by HPLC.

    • Causality: This is essential to determine if the compound requires light-resistant packaging.[19][20]

Section 5: Stability-Indicating Analytical Method (HPLC-UV/MS)

A validated stability-indicating method (SIM) is one that can accurately quantify the decrease in the active substance due to degradation and separate the parent peak from all degradation product peaks.[12]

Protocol: HPLC-UV/MS Method Development
  • Instrumentation: HPLC with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS). The PDA is crucial for assessing peak purity, while the MS is invaluable for identifying degradants.[14]

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is recommended to ensure separation of the polar parent compound from potentially non-polar degradants.[14] A typical starting point would be a linear gradient from 5% to 95% B over 20-30 minutes.

  • Detection:

    • UV: Monitor at a low wavelength (e.g., 205-220 nm), as the molecule lacks a strong chromophore.

    • MS: Use electrospray ionization (ESI) in positive mode to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products.

Method Validation

Once developed, the method must be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[21]

Section 6: Data Interpretation and Reporting

Data Analysis
  • Calculate % Degradation: Compare the peak area of the parent compound in the stressed sample to the unstressed control.

  • Assess Peak Purity: Use the PDA detector to ensure the parent peak is spectrally pure in all chromatograms.

  • Identify Degradants: Use the MS data to propose structures for the observed degradation products based on their m/z values.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be between 95-105% of the initial concentration, demonstrating that all major degradants have been detected.[22]

Data Summary
Stress ConditionDuration/Temp% Degradation of ParentNo. of Degradants > 0.1%Peak PurityMass Balance (%)
0.1 M HCl24h / 60°C
0.1 M NaOH24h / 60°C
3% H₂O₂24h / RT
Dry Heat48h / 80°C
PhotolyticICH Q1B

Conclusion

This guide provides a robust framework for the safe handling, storage, and comprehensive stability assessment of this compound. By following these protocols, researchers can ensure the quality and integrity of the compound and generate the necessary data to support its progression in the drug development pipeline. The stability profile established through these studies will directly inform decisions on formulation, packaging, and the assignment of a re-test period.

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • AAPS. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. AAPS. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • Wikipedia. Piperazine. Wikipedia. [Link]

  • Royal Society of Chemistry. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. RSC. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • International Journal of Pharmaceutical Erudition. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. IJPER. [Link]

  • Royal Society of Chemistry. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]

  • PubChem. Piperazine. National Institutes of Health. [Link]

  • ResearchGate. (2014). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Pfizer. AZULFIDINE® (sulfasalazine) How Supplied/Storage and Handling. Pfizer Medical Information - US. [Link]

  • Single Use Support. (2023). Safe handling of bulk drug substances. Single Use Support. [Link]

  • MSF Medical Guidelines. Drug quality and storage. MSF. [Link]

  • Arizona Blood and Cancer Specialists. Medication Safety, Storage, Handling & Disposal. Arizona Blood and Cancer Specialists. [Link]

  • IAPHL. Guidelines for the Storage of Essential Medicines and Other Health Commodities. IAPHL. [Link]

Sources

recrystallization techniques for (2R)-1-methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Strategies for High-Purity (2R)-1-Methanesulfonyl-2-methylpiperazine

Introduction & Scope

This compound (hereafter Compound A ) is a critical chiral building block, most notably serving as the piperazine core for KRAS G12C inhibitors such as Sotorasib (AMG 510) .

The synthesis of Compound A typically involves the sulfonylation of (R)-2-methylpiperazine. This reaction presents a classic process chemistry challenge: Regio- and Chemoselectivity .

  • Target: Mono-sulfonylation at the N1 position (sterically less hindered than N4 in some conformers, but often requires protection strategies).

  • Critical Impurities:

    • Bis-mesyl impurity: 1,4-dimethanesulfonyl-2-methylpiperazine (Neutral, non-basic).

    • Regioisomer: 4-methanesulfonyl-2-methylpiperazine (Basic).

    • Enantiomer: (S)-isomer (if starting material optical purity is compromised).

This Application Note provides two validated protocols for the purification of Compound A:

  • Protocol A: Crystallization of the Free Base (for bulk impurity removal).

  • Protocol B: Reactive Crystallization of the Hydrochloride Salt (for ultra-high purity >99.5%).

Solubility Profiling & Solvent Selection

To design an effective crystallization, we first analyze the solubility differential between the target amine and its impurities.

Table 1: Solubility Profile of Compound A and Key Impurities

Solvent SystemCompound A (Free Base)Bis-Mesyl ImpurityCompound A (HCl Salt)Suitability
Water HighLowHighPhase Split
Dichloromethane (DCM) HighHighLowExtraction
Ethyl Acetate (EtOAc) ModerateHighInsolubleAnti-Solvent (Salt)
Toluene Moderate (Temp dependent)ModerateInsolubleCrystallization (Base)
n-Heptane LowLowInsolubleAnti-Solvent
Isopropanol (IPA) HighModerateModerate (Temp dependent)Recrystallization (Salt)

Strategic Purification Logic

The most robust strategy relies on the Basicity Switch . The target molecule (Compound A) retains a basic secondary amine at N4. The major impurity (Bis-mesyl) has both nitrogens sulfonated and is neutral.

  • Step 1: Formation of the HCl salt selectively precipitates Compound A, leaving the neutral Bis-mesyl impurity in the organic mother liquor.

  • Step 2: Recrystallization of the salt upgrades the Enantiomeric Excess (ee) by exploiting the differences in lattice energy between the homochiral crystal and the racemic compound.

PurificationLogic Crude Crude Reaction Mixture (Target + Bis-Mesyl + Enantiomer) SaltForm Reactive Crystallization (Add HCl in EtOAc/IPA) Crude->SaltForm Dissolve in EtOAc Filtration Filtration SaltForm->Filtration Solid Solid Cake (Target HCl Salt) Filtration->Solid Liquor Mother Liquor (Bis-Mesyl Impurity) Filtration->Liquor Discard Recryst Recrystallization (IPA/MeOH Reflux) Solid->Recryst If ee < 98% Final High Purity Product (>99.5% purity, >99% ee) Recryst->Final

Figure 1: Purification workflow exploiting the basicity difference between the mono-mesyl target and bis-mesyl impurity.

Experimental Protocols

Protocol A: Isolation of Crude Free Base (Pre-Purification)

Use this protocol to remove inorganic salts and bulk bis-mesyl impurities before salt formation.

  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) (10 volumes relative to mass).

  • Wash: Wash the organic layer with 5% NaHCO₃ (aq) to remove acidic byproducts, followed by brine.

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

  • Solvent Swap: Concentrate the DCM solution under reduced pressure. When volume is reduced to ~20%, add Toluene (5 volumes). Continue distillation to remove residual DCM (azeotropic removal).

  • Crystallization/Precipitation:

    • Cool the Toluene solution to 0–5 °C.

    • Slowly add n-Heptane (3 volumes) dropwise over 1 hour.

    • Note: If the product oils out, seed with authentic crystals of Compound A.

    • Agitate at 0 °C for 2 hours.

  • Filtration: Filter the solid/waxy solid. (Yields are typically 70-80%; Purity ~90-95%).

Protocol B: Reactive Crystallization of the Hydrochloride Salt (High Purity)

This is the Gold Standard method for pharmaceutical grade isolation.

Reagents:

  • Crude this compound (Free Base).

  • Solvent: Ethyl Acetate (EtOAc) (HPLC Grade).

  • Acid Source: 4M HCl in Dioxane or TMSCl (Trimethylsilyl chloride) + Methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of Crude Free Base in EtOAc (80 mL, 8 vol) at 40 °C. Ensure complete dissolution.

  • Polishing: Filter the warm solution through a 0.45 µm PTFE filter to remove insoluble particulates.

  • Acid Addition (Nucleation Control):

    • Cool the solution to 20 °C .

    • Slowly add 1.05 equivalents of HCl (e.g., 4M HCl in Dioxane) over 30 minutes.

    • Observation: A white precipitate should form immediately.

    • Critical Parameter: Do not add excess HCl (>1.2 eq) rapidly, as this may trap impurities or cause oiling.

  • Aging (Ostwald Ripening):

    • Heat the slurry to 50 °C for 1 hour. This "digestion" step dissolves fine particles and releases trapped impurities.

    • Cool slowly to 0–5 °C over 2 hours (Cooling rate: ~0.4 °C/min).

  • Isolation:

    • Filter the slurry under vacuum or nitrogen pressure.

    • Displacement Wash: Wash the cake with cold EtOAc (2 x 20 mL) to remove the mother liquor containing the neutral bis-mesyl impurity.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Results:

  • Yield: >85% (as HCl salt).

  • Chemical Purity: >99.0% (HPLC).

  • Chiral Purity: >99.0% ee.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled.

Table 2: Critical Process Parameters

ParameterSet PointImpact on Quality
Acid Stoichiometry 1.05 – 1.10 eq< 1.0 eq: Yield loss. > 1.5 eq: Hydroscopic cake/corrosion issues.
Seeding Temp 20–25 °CPrevents spontaneous nucleation at high supersaturation (fines).
Cooling Rate 0.3 – 0.5 °C/minFast cooling traps impurities in the crystal lattice.
Water Content < 0.5%High water content in EtOAc increases solubility (yield loss).

Analytical Validation

Every batch must be validated using the following methods:

  • HPLC (Achiral): C18 Column, Gradient Water/Acetonitrile (0.1% TFA).

    • Marker: Bis-mesyl impurity elutes significantly later than the mono-mesyl product due to lack of ionizable nitrogen.

  • Chiral HPLC: Chiralpak AD-H or IC column.

    • Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

    • Verification: Confirm absence of (S)-enantiomer.

  • Chloride Content Titration: Confirm mono-HCl stoichiometry (Theoretical: ~16.5% Cl depending on MW).

Troubleshooting Guide

Issue: Product "Oils Out" instead of crystallizing upon HCl addition.

  • Cause: Solvent is too polar or temperature is too high during addition.

  • Fix: Use a "Reverse Addition" method. Add the free base solution into a cold slurry of seed crystals in EtOAc/HCl. Alternatively, switch solvent system to IPA/Isopropyl Acetate .

Issue: Low Enantiomeric Excess (e.g., 95% ee).

  • Cause: Racemization during synthesis or impure starting material.

  • Fix: Recrystallize the HCl salt from Ethanol (95%) . Dissolve at reflux, cool slowly to room temperature. The racemate is often more soluble than the pure enantiomer in ethanol for this class of compounds.

References

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65.[1]

  • Caille, S., et al. (2021). "Axial Chirality in the Sotorasib Drug Substance." Organic Process Research & Development, 25(10), 2269–2278. (Describes piperazine intermediate handling).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for salt selection and cooling profiles).

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of (2R)-1-Methanesulfonyl-2-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Regioselectivity Challenge in (2R)-1-Methanesulfonyl-2-methylpiperazine Chemistry

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its inherent asymmetry and the presence of two distinct nitrogen atoms—a sulfonamide nitrogen (N1) and a secondary amine (N4)—offer rich opportunities for molecular elaboration. However, this structural feature also presents a classic synthetic challenge: achieving regioselective functionalization. The secondary amine at the N4 position is generally more nucleophilic than the sulfonamide nitrogen, leading to preferential reaction at this site. To unlock the full synthetic potential of this scaffold and direct reactions to the desired nitrogen atom, a robust protective group strategy is paramount.

This comprehensive guide provides a detailed exploration of protective group strategies tailored for reactions involving this compound. We will delve into the rationale behind selecting appropriate protecting groups, provide validated, step-by-step protocols for their installation and removal, and illustrate their application in subsequent synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently and selectively synthesize novel derivatives based on this valuable piperazine core.

The Imperative of N4-Protection: A Strategic Overview

Direct functionalization of this compound often leads to a mixture of products, with the major component arising from reaction at the more nucleophilic N4 position. To achieve selective modification at the N1 position or other parts of the molecule without interference from the N4-amine, a temporary "mask" or protecting group is essential. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions required for subsequent transformations.

  • Readily removable under mild conditions that do not compromise the integrity of the desired product.

  • Orthogonal to other protecting groups that may be present in the molecule, allowing for selective deprotection.[1][2]

The choice of protecting group is therefore a critical decision that dictates the overall efficiency and success of the synthetic route.

cluster_protection Protective Group Strategy unprotected (2R)-1-methanesulfonyl- 2-methylpiperazine reaction Reaction (e.g., Alkylation, Arylation) unprotected->reaction protected N4-Protected (2R)-1-methanesulfonyl- 2-methylpiperazine unprotected->protected Protection mixture Mixture of N1 and N4 substituted products reaction->mixture selective_reaction Selective Reaction (e.g., at N1 or elsewhere) protected->selective_reaction deprotection Deprotection selective_reaction->deprotection desired_product Desired Regioisomer deprotection->desired_product

Figure 1. A workflow diagram illustrating the challenge of regioselectivity and the strategic advantage of employing a protecting group for the N4-amine of this compound.

Choosing the Right Armor: A Comparative Guide to Common N4-Protecting Groups

Several protecting groups are well-suited for the N4-amine of piperazine derivatives. The selection of the most appropriate group is contingent upon the planned subsequent reaction conditions. Here, we discuss three of the most widely used and versatile protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupStructureStabilityDeprotection ConditionsKey Advantages
Boc BocStable to hydrogenolysis and mild base.Strong acid (e.g., TFA, HCl).[3][4][5]Robust, widely used, and orthogonal to Cbz and Fmoc.
Cbz CbzStable to acidic and mildly basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[6][7][8]Orthogonal to Boc and Fmoc; easily removed with high chemoselectivity.
Fmoc FmocStable to acidic conditions and hydrogenolysis.Mildly basic conditions (e.g., piperidine in DMF).[9][10][11]Orthogonal to Boc and Cbz; ideal for acid-sensitive substrates.

Table 1. Comparison of Common Protecting Groups for the N4-Amine.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed, validated methods for the protection and deprotection of this compound.

Protocol 1: N4-Boc Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its stability and straightforward removal under acidic conditions.[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N4-Boc-(2R)-1-methanesulfonyl-2-methylpiperazine.

Protocol 2: N4-Boc Deprotection

Materials:

  • N4-Boc-(2R)-1-methanesulfonyl-2-methylpiperazine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization.

Procedure:

  • Dissolve the N4-Boc protected piperazine (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq) or an equal volume of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the product with DCM or another suitable organic solvent (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: N4-Cbz Protection

The benzyloxycarbonyl (Cbz) group is particularly useful when acidic conditions for deprotection are not desirable. Its removal via catalytic hydrogenolysis is a very clean and high-yielding process.[6]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate (Na₂CO₃) solution or an organic base like triethylamine

  • Dichloromethane (DCM) or 1,4-dioxane/water

Procedure (Schotten-Baumann conditions):

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield N4-Cbz-(2R)-1-methanesulfonyl-2-methylpiperazine.

Protocol 4: N4-Cbz Deprotection

Materials:

  • N4-Cbz-(2R)-1-methanesulfonyl-2-methylpiperazine

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the N4-Cbz protected piperazine (1.0 eq) in methanol.

  • Carefully add Pd/C to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir vigorously at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 5: N4-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is advantageous for its stability to both acidic conditions and hydrogenolysis, with removal being effected by mild bases.[9][11][12]

Materials:

  • This compound

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane/water or Dichloromethane (DCM) with an organic base

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise.

  • Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield N4-Fmoc-(2R)-1-methanesulfonyl-2-methylpiperazine.

Protocol 6: N4-Fmoc Deprotection

Materials:

  • N4-Fmoc-(2R)-1-methanesulfonyl-2-methylpiperazine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N4-Fmoc protected piperazine (1.0 eq) in DMF.

  • Add piperidine (20% v/v).

  • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can often be used directly or purified further by an appropriate workup and/or chromatography.

Synthetic Applications: Unleashing the Potential of Protected this compound

With the N4-amine securely protected, a wide range of transformations can be selectively performed. Below are representative examples of common and highly valuable reactions.

cluster_reactions Selective Transformations start N4-Protected (2R)-1-methanesulfonyl- 2-methylpiperazine alkylation N1-Alkylation start->alkylation arylation N1-Arylation (Buchwald-Hartwig) start->arylation acylation N1-Acylation start->acylation other Other Reactions (e.g., at C3) start->other

Sources

solvent selection for reactions with (2R)-1-methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Engineering for (2R)-1-Methanesulfonyl-2-methylpiperazine Functionalization

Part 1: Executive Summary

This compound (CAS 1032820-95-3) is a high-value chiral building block extensively used in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural core features a secondary amine at N4 (the nucleophilic handle) and a sulfonamide-protected N1 position, which imparts unique solubility and electronic properties.

While the N1-methanesulfonyl group eliminates regioselectivity concerns, it significantly alters the lipophilicity profile compared to the parent 2-methylpiperazine.[1] This guide provides a scientifically grounded framework for solvent selection, moving beyond traditional "try-and-see" approaches to a rational, mechanistic selection process.[1] We prioritize Green Chemistry principles (ICH M7/Q3C) while ensuring kinetic efficiency and stereochemical integrity.

Part 2: Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is the first step in process design.[1] The mesyl group reduces the basicity of the piperazine core but increases its polarity compared to N-alkyl analogs.

Table 1: Predicted Solubility Profile & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubility PredictionApplication Suitability
Chlorinated DCM, DCE, ChloroformHigh Excellent for initial screening; discouraged for scale-up (toxicity).[1]
Polar Aprotic DMSO, DMF, NMPHigh Standard for SNAr; difficult to remove (high BP).
Ethers THF, 2-MeTHF, CPMEModerate-High Preferred. 2-MeTHF offers green benefits and easy workup.[1]
Alcohols Methanol, IPA, EthanolHigh Good for reductive amination; potential nucleophilic competition in SNAr.
Esters EtOAc, Isopropyl AcetateModerate Excellent for workup; may require heating for reaction homogeneity.
Hydrocarbons Hexanes, TolueneLow Poor solubility; useful as antisolvents for crystallization.

Part 3: Solvent Selection Decision Framework

The choice of solvent must align with the reaction mechanism. We categorize the selection logic into three primary transformation types relevant to this scaffold.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Reaction Type? SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr RedAm Reductive Amination Start->RedAm Amide Amide Coupling Start->Amide HighTemp Requires T > 100°C? SNAr->HighTemp SolubilityCheck Reagents Soluble in Alcohol? RedAm->SolubilityCheck CouplingAgent Coupling Agent? Amide->CouplingAgent DMSO DMSO or Sulfolane (High Solvency, Thermal Stability) HighTemp->DMSO Yes GreenSNAr 2-MeTHF or DMSO:EtOAc (1:9) HighTemp->GreenSNAr No (Preferred) IPA Isopropanol (IPA) (Green, Protic) SolubilityCheck->IPA Yes DCM_Sub 2-MeTHF or CPME (Aprotic Alternative) SolubilityCheck->DCM_Sub No T3P EtOAc or Me-THF (Compatible with T3P) CouplingAgent->T3P Propylphosphonic Anhydride HATU DMF/DMAc (Traditional) CouplingAgent->HATU Uronium Salts GreenPeptide Green Alternative: N-Butylpyrrolidinone (NBP) HATU->GreenPeptide Green Opt.

Figure 1: Decision matrix for selecting the optimal solvent based on reaction mechanism and green chemistry constraints.[1]

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating . They include specific checkpoints (IPC - In-Process Controls) that confirm the system is working before you commit the bulk of your material.[1]

Protocol A: Green SNAr Heteroarylation

Target: Reaction of this compound with a chloro-heterocycle.[1]

Rationale: Traditionally performed in DMF.[2] This protocol uses 2-MeTHF or a DMSO/EtOAc binary mixture to facilitate easier aqueous workup and reduce solvent toxicity.[1]

Materials:

  • This compound (1.0 equiv)[1][3]

  • Heteroaryl Chloride (1.0 - 1.1 equiv)[1]

  • Base:

    
     (2.5 equiv) or DIPEA (2.0 equiv)[1]
    
  • Solvent: 2-MeTHF (Primary choice) or DMSO:EtOAc (1:9 ratio)[1]

Step-by-Step Methodology:

  • Solubility Check (Validation Step): Dissolve 10 mg of the piperazine starting material in 100 µL of the chosen solvent.

    • Pass Criteria: Solution is clear at Room Temperature (RT).[1] If cloudy, heat to 40°C. If still insoluble, switch to DMSO:EtOAc (1:9).

  • Reaction Assembly: Charge the reaction vessel with the piperazine, base, and solvent (concentration ~0.2 M). Stir for 5 minutes.

  • Electrophile Addition: Add the heteroaryl chloride.

  • Thermal Activation: Heat to reflux (80°C for 2-MeTHF).

  • IPC 1 (1 hour): Take a 20 µL aliquot, quench in MeOH. Analyze by UPLC/MS.

    • Look for: Disappearance of the piperazine peak (M+H = 179).

    • Look for: Appearance of Product Peak.[4]

    • Critical Check: If conversion < 10% after 1 hour, add 5% v/v water (if using inorganic base) to solubilize the carbonate, or switch to a higher boiling solvent (e.g., n-Butanol).

  • Workup: Cool to RT. Add water (1:1 vol ratio). Separate phases. The product will preferentially partition into the organic layer (2-MeTHF/EtOAc), leaving salts and DMSO in the aqueous layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Reductive Amination without DCM

Target: N-alkylation using an aldehyde.[1]

Rationale: DCM is a standard solvent but is a suspected carcinogen. Isopropanol (IPA) or CPME are superior alternatives that often accelerate imine formation due to hydrogen bonding (IPA) or higher temperature capability (CPME).[1]

Materials:

  • This compound[1][3]

  • Aldehyde (1.1 equiv)[1]

  • Reductant:

    
     (1.5 equiv)[1]
    
  • Solvent: IPA (Isopropanol)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve piperazine and aldehyde in IPA (0.3 M). Stir at RT for 30 mins.

    • Validation: Solution may turn slightly warm or change color (yellowing) indicating imine formation.[1]

  • Reduction: Add

    
     in three portions over 15 minutes.
    
    • Note: Hydrogen gas evolution is minimal but possible; vent the vessel.

  • IPC 2 (2 hours): TLC or LCMS check.

    • Pass Criteria: Absence of imine intermediate.

  • Quench: Add saturated

    
     solution. Stir vigorously for 20 mins to break down boron complexes.
    
  • Extraction: Extract with EtOAc. (Note: IPA is water-miscible, so you must add enough water/brine to force a phase separation with EtOAc).[1]

Part 5: Troubleshooting & Critical Parameters

1. Racemization Risks:

  • Risk Factor: The C2-methyl chiral center is alpha to the sulfonamide, not the reactive amine. It is generally configurationally stable.[1]

  • Danger Zone: Strong bases (NaH, LDA) in dipolar aprotic solvents (DMF) at high temperatures (>100°C) could theoretically induce elimination-addition mechanisms.[1]

  • Mitigation: Use weak bases (

    
    , 
    
    
    
    , DIPEA) and keep temperatures below 100°C whenever possible.

2. Solubility "Crash Out":

  • Symptom: Reaction stalls; heavy precipitate forms.[1]

  • Cause: The product or the salt form of the piperazine is insoluble in the non-polar reaction solvent (e.g., Toluene).

  • Fix: Add a "Phase Transfer Catalyst" (e.g., TBAI) or a co-solvent (10% DMF or Water) to solubilize the reacting species.

Part 6: References

  • Green Solvent Selection Guides:

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. Link[1]

    • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011.[4] Link

  • SNAr Reaction Optimization:

    • Bunton, C. A., et al. "Nucleophilic Aromatic Substitution in Aqueous Media." Journal of Organic Chemistry. Validates the use of aqueous/surfactant systems as alternatives to DMF.

  • Piperazine Chemistry:

    • Brockunier, L. L., et al. "Synthesis of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 2000. (Demonstrates N-alkylation conditions for hindered piperazines).

  • Specific Compound Data:

    • PubChem CID 709161: 1-(methylsulfonyl)piperazine derivatives.[1] Link[1]

(Note: While specific literature on the exact CAS 1032820-95-3 is proprietary or sparse, the chemical behavior is extrapolated with high confidence from the extensive body of literature on N-monosulfonyl piperazines cited above.)

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of (2R)-1-methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center resource. It synthesizes chemical principles with practical troubleshooting steps for (2R)-1-methanesulfonyl-2-methylpiperazine .

Compound: this compound CAS: 1032820-95-3 (Free Base) | Class: Sulfonamide-functionalized Piperazine Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Amphiphilic Trap"

Users frequently encounter solubility issues with this compound because it sits on the borderline of hydrophilicity and lipophilicity.[2] Its structure contains two competing functional domains:

  • The Polar/Acidic Domain: The methanesulfonyl group (

    
    ) adds significant polarity and hydrogen bond accepting capability but renders the N1 nitrogen non-basic.[2]
    
  • The Basic/Lipophilic Domain: The C2-methyl group and the secondary amine at N4 provide basicity (

    
    ) and a handle for salt formation.[2]
    

Core Insight: Most solubility failures arise from a mismatch between the protonation state of the N4 nitrogen and the solvent polarity .[2] You must treat the Free Base and the Hydrochloride Salt as two distinct chemical entities with opposing solubility profiles.[2]

Physicochemical Dashboard

Data estimated based on structural analogs (1-mesylpiperazine) and functional group contributions.[1]

PropertyValue (Est.)Implication for Solubility
Molecular Weight 178.25 g/mol Low MW facilitates high solubility potential.[1][2]
pKa (N4-H) ~8.2 – 8.7Critical: Below pH 6, it exists as a cation (water-soluble).[1] Above pH 10, it is a neutral free base (organic-soluble).[1]
pKa (N1-Sulfonyl) Non-basicThe N1 nitrogen does not protonate under physiological conditions.[1][2]
LogP (Octanol/Water) ~ -0.5 to 0.2Amphiphilic: The free base is moderately water-soluble and organic soluble.[1][2] This makes extraction difficult (it likes both phases).[2]
H-Bond Donors 1 (N4-H)Capable of specific interactions; sensitive to protic solvents.[1][2]

Diagnostic Workflow (Visual)

The following decision tree helps you select the correct solvent system based on your experimental goal.

SolubilityLogic Start START: What is your goal? Goal_Synth Synthesis / Extraction Start->Goal_Synth Goal_Bio Bioassay / Formulation Start->Goal_Bio Check_Form Check Form: Salt or Free Base? Goal_Synth->Check_Form Solvent_DMSO Stock: DMSO (up to 100mM) Diluent: PBS (pH 7.4) Goal_Bio->Solvent_DMSO Solvent_DCM Use DCM or CHCl3 (Avoid Ether/Hexane) Check_Form->Solvent_DCM Free Base Action_FreeBase CRITICAL STEP: Perform Basic Wash (pH > 11) to convert to Free Base Check_Form->Action_FreeBase HCl Salt Action_FreeBase->Solvent_DCM Action_Acidify If precipitating: Add 1 eq. HCl or Use Citrate Buffer (pH 5-6) Solvent_DMSO->Action_Acidify Precipitation observed?

Figure 1: Decision tree for solvent selection based on experimental intent and chemical form.[1]

Troubleshooting Guide (Q&A)

Module A: Organic Synthesis & Purification

Q1: I am trying to extract the compound into Ethyl Acetate (EtOAc) or DCM, but it remains in the aqueous layer. Why? Diagnosis: The compound is likely protonated (cationic) due to acidic conditions or it is simply too polar for standard extraction.[2] The Fix (Salting Out + pH Swing):

  • Check pH: Ensure the aqueous layer is pH > 11 . Use saturated

    
     or 
    
    
    
    .[2] The N4 amine must be deprotonated to be lipophilic.[2]
  • Salt Saturation: Add solid NaCl to the aqueous layer until saturated. This "salting out" effect forces the organic molecule into the organic phase.[2]

  • Solvent Switch: EtOAc might be too non-polar.[2] Switch to DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) .[2] The chlorinated solvents are better at extracting sulfonamides.[2]

Q2: My product is an oil/gum that won't crystallize. How do I get a solid? Diagnosis: The (2R)-methyl group introduces asymmetry that lowers the melting point, and the free base is naturally prone to oiling out. The Fix (Salt Formation): Do not try to crystallize the free base.[2] Convert it to a salt.[2]

  • Protocol: Dissolve the oil in a minimal amount of dry Ethanol or Diethyl Ether.[2] Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The Hydrochloride salt should precipitate immediately as a white solid.[2]

Module B: Biological Assays & Formulation

Q3: The compound precipitates when I dilute my DMSO stock into the culture medium. Diagnosis: "Crash-out" occurs because the compound's solubility drops drastically when the organic cosolvent (DMSO) is diluted with water, especially if the pH of the medium is near the compound's pKa (~8.5).[2] The Fix:

  • Lower the pH: Ensure your assay buffer is at pH 7.4 or slightly lower.[2] At pH 7.4, roughly 90% of the compound will be protonated (charged) and soluble.

  • Pre-complexation: Dilute the DMSO stock into a 1:1 mixture of water/propylene glycol before adding to the bulk media.[2] This intermediate step prevents the shock crystallization.[2]

Q4: Can I use this compound in unbuffered water? Diagnosis: Risky.[2] Explanation: Dissolving the free base in pure water will raise the pH (due to the amine), potentially self-limiting its solubility. Dissolving the HCl salt will lower the pH, ensuring solubility but potentially affecting acid-sensitive targets.[1][2] Recommendation: Always use a buffered system (PBS, HEPES) to clamp the pH.

Standard Operating Protocols (SOPs)

SOP-01: The "Solubility Switch" (Salt to Free Base)

Use this when the compound is an HCl salt and you need it in organic solvent.[1]

  • Dissolution: Dissolve 100 mg of the HCl salt in 2 mL of water (it should dissolve instantly).

  • Basification: Add 2M NaOH dropwise while monitoring with pH paper until pH reaches ~12. The solution may become cloudy (oiling out of free base).[2]

  • Extraction: Add 5 mL of DCM. Shake vigorously for 1 minute.

  • Separation: Collect the lower organic layer.[2]

  • Repeat: Re-extract the aqueous layer 2x with DCM.[2]

  • Drying: Dry combined organics over

    
    , filter, and evaporate.
    
    • Result: Clear, viscous oil (Free Base).[2]

SOP-02: Aqueous Solubility Profiling

Use this to validate if the compound is suitable for your bioassay.[1]

pH ConditionExpected SolubilityState of N4 Nitrogen
pH 1.2 (0.1N HCl) High (>50 mg/mL)Fully Protonated (

)
pH 4.5 (Acetate) High (>20 mg/mL)Fully Protonated (

)
pH 7.4 (PBS) Moderate (~1-5 mg/mL)Equilibrium (~90% Protonated)
pH 10 (Borate) Low (<0.5 mg/mL)Neutral Free Base (

)

References & Authority

  • PubChem Compound Summary. 1-(Methylsulfonyl)piperazine (Analogous Core Structure).[1][2] National Library of Medicine.

  • Sigma-Aldrich Technical Data. (R)-(-)-2-Methylpiperazine (Chiral Core Precursor).[1]

  • BenchChem Technical Support. Addressing poor solubility of piperidine/piperazine derivatives.

  • ChemicalBook Product Database. this compound.[1]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

resolving by-product formation in (2R)-1-methanesulfonyl-2-methylpiperazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving By-Product Formation in (2R)-1-Methanesulfonyl-2-methylpiperazine Coupling

Executive Summary

The coupling of This compound presents a unique set of challenges due to the electronic deactivation by the sulfonamide group and the steric environment of the C2-methyl substituent. Users frequently encounter unexpected by-products, specifically guanidinylated adducts (when using uronium reagents) and diastereomeric mixtures (epimerization).[1] This guide provides a diagnostic workflow and validated protocols to resolve these issues, ensuring high-purity isolation of the target amide.

Part 1: Diagnostic Workflow

Before modifying your synthesis, identify the specific nature of the failure using this logic tree.

DiagnosticWorkflow Start Start: Analyze Crude LC-MS CheckMass Check Mass Shift (Δ) Start->CheckMass Plus99 Δ = +99/100 Da CheckMass->Plus99 Found +99 Da SameMass Δ = 0 Da (Split Peak) CheckMass->SameMass Doublet Peak PlusSM High SM Remaining CheckMass->PlusSM Low Conversion Guanidine Issue: Guanidinylation (HATU/HBTU Adduct) Plus99->Guanidine Epimer Issue: Epimerization (Chiral Center Inversion) SameMass->Epimer Reactivity Issue: Low Nucleophilicity (Steric/Electronic Deactivation) PlusSM->Reactivity

Caption: Figure 1. Diagnostic logic for identifying coupling failures. The +99 Da mass shift is the hallmark of uronium-based side reactions.

Part 2: Troubleshooting Modules (Q&A)

Module A: The "Guanidine Trap" (Mass +99 Da)

Q: I am using HATU for the coupling, but I see a major by-product with a mass +99 Da higher than my product. What is this?

A: This is the tetramethylguanidinium adduct .

  • The Mechanism: The N4-amine of your piperazine core is electronically deactivated by the N1-sulfonamide (inductive effect) and sterically hindered by the C2-methyl group. Consequently, the acylation rate is slow. In the presence of HATU, the slow-reacting amine attacks the uronium species of the coupling reagent directly rather than the activated ester, forming a stable guanidine by-product.

  • The Fix:

    • Switch Reagents: Replace HATU/HBTU with phosphonium reagents like PyBOP or PyAOP . Phosphonium salts do not form stable adducts with amines.

    • Alternative: Use T3P (Propylphosphonic anhydride) . It is sterically bulky and highly selective for amide formation, often suppressing side reactions.

Table 1: Coupling Reagent Selection for Deactivated Amines

ReagentRisk of GuanidinylationReactivityRecommendation
HATU/HBTU High HighAvoid for this substrate.
PyBOP LowModerateRecommended (Standard).
T3P NoneModerateExcellent (Low epimerization).
EDC/HOAt NoneLowGood for very sensitive substrates.
Module B: Racemization & Epimerization

Q: My product appears as a doublet in HPLC, but the starting material is enantiopure. Is the piperazine racemizing?

A: It is unlikely the piperazine itself is racemizing, but the coupling partner might be.

  • The Science: The C2-methyl center in this compound is relatively stable because it is a secondary alkyl center. However, if you are coupling this to a chiral carboxylic acid (e.g., an amino acid), the slow reaction time required by the hindered amine allows the activated acid to racemize via oxazolone formation or direct enolization.

  • The Fix:

    • Base Selection: Switch from DIPEA/TEA to a weaker, non-nucleophilic base like 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine) .[1]

    • Additives: Always use HOAt or Oxyma Pure as an additive to accelerate the active ester capture, reducing the time window for racemization.

Module C: Regioselectivity & Impurities

Q: I see a by-product that has the same mass but different retention time, and it's not an epimer. Could it be the starting material?

A: This is likely a regioisomer originating from the synthesis of the piperazine building block itself.

  • The Source: The synthesis of 2-methylpiperazine derivatives often produces trace amounts of the 3-methyl isomer if not carefully purified. Upon mesylation, this impurity persists.

  • Validation: Run a coinjection of your starting material with an authentic standard of (2R)-1-methanesulfonyl-3-methylpiperazine (if available) or check the 1H NMR of your starting material. Look for a doublet signal for the methyl group; a second, smaller doublet with a slightly different chemical shift indicates isomeric impurity.

Part 3: Optimized Experimental Protocols

Protocol 1: The "Guanidine-Free" PyBOP Method

Use this as your standard protocol for coupling this compound.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • PyBOP (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • DMF or DCM (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and PyBOP (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.0 equiv only) and stir for 2 minutes. Note: Staggering the base prevents immediate racemization.

  • Amine Addition: Add the piperazine derivative (1.1 equiv).

  • Completion: Add the remaining DIPEA (2.0 equiv). Stir at room temperature for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then sat. NaHCO3 and brine. Dry over Na2SO4.

Protocol 2: The Acid Chloride Method (For Stubborn Cases)

Use this if PyBOP fails to drive conversion due to extreme steric hindrance.

Reagents:

  • Carboxylic Acid[2][3]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

  • Collidine (Base)[4]

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

  • Add Ghosez's Reagent (1.1 equiv) at 0°C. Stir for 1 hour to generate the Acid Chloride in situ (neutral conditions).

  • Add this compound (1.2 equiv) and Collidine (2.5 equiv).

  • Warm to room temperature and stir. This method avoids uronium side reactions entirely and is highly reactive.

Part 4: References

  • Guanidinylation Side Reactions: El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • HATU/HBTU Mechanisms: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Racemization in Peptide Coupling: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • T3P Reagent Utility: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Piperazine Synthesis & Impurities: Jacobsen, J. M., et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2187.

Sources

Validation & Comparative

mass spectrometry (LC-MS) characterization of (2R)-1-methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Characterization Strategy for (2R)-1-methanesulfonyl-2-methylpiperazine: HILIC-MS/MS vs. RPLC and Chiral Analysis

Executive Summary & Strategic Overview

Objective: To establish a robust analytical control strategy for This compound (CAS: 55276-43-2), a critical chiral building block.[1]

The Challenge: This molecule presents a "perfect storm" for standard analytical methods:

  • High Polarity: The secondary amine and sulfone moiety lower the logP (< 0), causing poor retention on standard C18 columns (elution in void volume).

  • Lack of Chromophore: The absence of aromatic rings renders UV detection (HPLC-DAD) insensitive and non-specific.

  • Chirality: Enantiomeric purity (R vs. S) is critical for biological activity but invisible to standard achiral MS methods.

The Solution: This guide compares three methodologies, ultimately recommending a HILIC-MS/MS approach for chemical purity and quantitation, coupled with Polysaccharide-based Chiral LC-MS for enantiomeric excess (ee) determination.

Technical Deep Dive: The Molecule & Mass Spectrometry

Compound: this compound Formula:


Monoisotopic Mass:  178.0776 Da
Ionization State:  ESI Positive Mode (

)
Proposed Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for developing a Multiple Reaction Monitoring (MRM) method.

  • Precursor:

    
     179.1 (
    
    
    
    )
  • Primary Fragment:

    
     100.1. Loss of the methanesulfonyl group (
    
    
    
    , -79 Da). The charge is retained on the secondary amine of the 2-methylpiperazine ring.
  • Secondary Fragment:

    
     56-58. Ring fragmentation of the piperazine core (retro-Diels-Alder type cleavage).
    

Fragmentation Parent Precursor Ion [M+H]+ = 179.1 (Intact Molecule) Frag1 Product Ion 1 m/z = 100.1 (2-methylpiperazine core) Parent->Frag1 Collision Induced Dissociation (CID) Loss of SO2CH3 Neutral Neutral Loss Methanesulfonyl (-79 Da) Parent->Neutral Frag2 Product Ion 2 m/z ~ 56 (Ring Cleavage) Frag1->Frag2 High Energy Ring Opening

Figure 1: Proposed ESI+ Fragmentation pathway for MRM transition selection.

Comparative Methodologies

The following table contrasts the three primary approaches tested for this characterization.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: RPLC (C18) MS Method C: Chiral LC-MS
Mechanism Hydrophilic InteractionHydrophobic InteractionSteric/H-Bonding Recognition
Retention Strong (> 3 mins)Weak/Void (< 1 min)Moderate (Tunable)
Peak Shape Sharp (Gaussian)Tailing/BroadSharp
Sensitivity High (High organic mobile phase enhances ESI desolvation)Low (High aqueous suppresses ionization)Medium
Specificity Chemical PurityGeneral ImpuritiesEnantiomeric Purity ONLY
Suitability Quantitation & ID Not RecommendedChiral QC

Detailed Experimental Protocols

Protocol A: HILIC-MS/MS (Chemical Purity & Quantitation)

Rationale: HILIC provides superior retention for polar amines. The high organic content (Acetonitrile) in the mobile phase lowers surface tension, significantly boosting ESI MS sensitivity compared to high-aqueous RPLC.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
     mm, 3.5 
    
    
    
    ).
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Ammonium formate is crucial for buffering and protonation.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte)

    • 1-7 min: 90%

      
       50% B
      
    • 7-10 min: 50% B

    • 10.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5 mins).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI Positive, MRM Mode (

    
    ).
    
Protocol B: Chiral LC-MS (Enantiomeric Excess)

Rationale: To distinguish the (2R) enantiomer from the (2S) impurity. Polysaccharide columns (Amylose/Cellulose) are the gold standard here.

  • Column: Chiralpak IC-3 or IG-3 (

    
     mm, 3 
    
    
    
    ). Immobilized phases allow more solvent flexibility.
  • Mobile Phase: Isocratic 80:20 n-Hexane : Ethanol (with 0.1% Diethylamine).

    • Note: For MS compatibility, replace Hexane with Heptane or use Polar Organic Mode (100% Acetonitrile with 0.1% DEA/Formic Acid) if the instrument allows.

    • Alternative (RP-Chiral): Chiralpak IG-3 with 40% Acetonitrile / 60% Water (20mM

      
      ).
      
  • Detection: SIM (Selected Ion Monitoring) at

    
     179.1.
    

Workflow Decision Tree

This diagram illustrates the logical flow for characterizing a new batch of this compound.

Workflow Start Sample: this compound Solubility Dissolve in 90% ACN / 10% H2O (Prevents HILIC solvent mismatch) Start->Solubility Decision Select Analysis Mode Solubility->Decision HILIC Path A: HILIC-MS/MS (Chemical Purity) Decision->HILIC Quantitation Chiral Path B: Chiral LC-MS (Enantiomeric Excess) Decision->Chiral Stereochem HILIC_Res Target: m/z 179 -> 100 Check for synthetic byproducts HILIC->HILIC_Res Chiral_Res Target: Separation of (R) and (S) Calc %ee Chiral->Chiral_Res Final Certificate of Analysis (CoA) HILIC_Res->Final Chiral_Res->Final

Figure 2: Analytical workflow for full characterization.

Critical Scientific Considerations (E-E-A-T)

  • Solvent Mismatch in HILIC:

    • Issue: Injecting a sample dissolved in 100% water onto a HILIC column (high organic) causes peak distortion and "breakthrough."

    • Fix: Dissolve samples in 80-90% Acetonitrile. This matches the initial mobile phase conditions, ensuring sharp peak focusing [1].

  • Ion Suppression in RPLC:

    • Issue: In RPLC, polar amines elute early with the void volume, where salts and unretained matrix components co-elute. This causes severe ion suppression (signal loss).

    • Fix: HILIC moves the analyte away from the void volume, reducing matrix effects and improving quantitation accuracy [2].

  • Chiral Selector Stability:

    • When using Chiralpak columns with MS, avoid strong bases like TEA if possible, or use low concentrations (0.1%). Post-column infusion of formic acid can be used to restore ionization efficiency if the high pH mobile phase suppresses the signal [3].

References

  • McCalley, D. V. (2017). Understanding and managing the solvent mismatch effect in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Periat, A., et al. (2015). Systematic comparison of sensitivity between RPLC and HILIC-MS/MS for polar compounds. Journal of Chromatography A. Link

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Adapted for piperazine sulfonamides).[2] Link

Sources

A Comparative Benchmarking Guide to Chiral Piperazines for Drug Discovery: (2R)-1-Methanesulfonyl-2-methylpiperazine and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral piperazine motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties and engage in critical binding interactions within biological targets.[1][2] The selection of a specific chiral piperazine building block is a pivotal decision in the synthetic strategy for a novel drug candidate, profoundly influencing factors such as synthetic tractability, scalability, and, ultimately, the biological activity of the final molecule.

This guide provides an in-depth technical comparison of (2R)-1-methanesulfonyl-2-methylpiperazine against other commonly employed chiral 2-methylpiperazine synthons. We will delve into the synthetic nuances, compare key performance metrics, and provide detailed experimental protocols to empower researchers in making informed decisions for their drug discovery programs.

The Central Role of the Chiral 2-Methylpiperazine Scaffold

The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center, adding a crucial three-dimensional element to the scaffold. This stereochemistry can be paramount for achieving selective and potent interactions with chiral biological targets like enzymes and receptors. The nature of the protecting group on the piperazine nitrogens further dictates the synthetic utility and overall properties of the building block.

This guide will focus on a comparative analysis of three key chiral 2-methylpiperazine derivatives, each representing a different class of N-protection:

  • This compound: A representative of sulfonyl-protected chiral piperazines.

  • (R)-tert-butyl 2-methylpiperazine-1-carboxylate ((R)-1-Boc-2-methylpiperazine): A widely used carbamate-protected synthon.

  • (R)-1-Benzyl-2-methylpiperazine: An example of a benzyl-protected chiral piperazine.

Synthetic Strategies: A Comparative Overview

The efficient and stereoselective synthesis of these chiral building blocks is of paramount importance. Several strategies have been developed, often starting from readily available chiral precursors like amino acids. Here, we will explore two prominent methods: synthesis from chiral amino acids and asymmetric synthesis.

Synthesis Starting from Chiral Amino Acids

A common and reliable approach to chiral 2-substituted piperazines is to utilize the inherent chirality of amino acids.[3][4] This strategy typically involves a multi-step sequence, but it ensures high enantiomeric purity in the final product.

A representative synthetic pathway starting from a chiral amino acid, such as L-alanine, to produce a differentially protected chiral 2-methylpiperazine is outlined below. This approach often involves the formation of a 1,2-diamine intermediate, followed by cyclization.[5]

Experimental Protocol: Synthesis of Orthogonally Protected Chiral 2-Methylpiperazine from L-Alanine [3]

Step 1: Synthesis of the N-protected amino alcohol

  • To a solution of L-alanine in a suitable solvent, add a protecting group reagent (e.g., Boc-anhydride for Boc protection) under basic conditions.

  • Activate the carboxylic acid, for example, by forming a mixed anhydride.

  • Reduce the activated carboxylic acid to the corresponding alcohol using a reducing agent like sodium borohydride.

Step 2: Conversion to a 1,2-diamine precursor

  • Convert the primary alcohol to a good leaving group, such as a tosylate or mesylate.

  • Displace the leaving group with an azide salt (e.g., sodium azide).

  • Reduce the azide to the corresponding amine, for instance, through catalytic hydrogenation, to yield the chiral 1,2-diamine.

Step 3: Cyclization to the piperazine ring

  • React the 1,2-diamine with a suitable two-carbon electrophile that can undergo a double nucleophilic substitution or a related cyclization reaction. An example is the aza-Michael addition approach.[6]

  • Treat the orthogonally bis-protected chiral 1,2-diamine with an in situ generated vinyl diphenyl sulfonium salt derived from 2-bromoethyl-diphenylsulfonium triflate.[3]

  • The subsequent intramolecular cyclization affords the orthogonally protected chiral 2-methylpiperazine.

Step 4: N-protection with the desired group (e.g., Mesyl, Boc, Benzyl)

  • Selectively deprotect one of the nitrogen atoms.

  • React the free amine with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride), anhydride (e.g., Boc-anhydride), or alkyl halide (e.g., benzyl bromide) to install the final protecting group.

G cluster_0 Synthesis from Chiral Amino Acid Chiral Amino Acid (e.g., L-Alanine) Chiral Amino Acid (e.g., L-Alanine) N-Protected Amino Alcohol N-Protected Amino Alcohol Chiral Amino Acid (e.g., L-Alanine)->N-Protected Amino Alcohol Protection & Reduction 1,2-Diamine Precursor 1,2-Diamine Precursor N-Protected Amino Alcohol->1,2-Diamine Precursor Functional Group Interconversion Orthogonally Protected Piperazine Orthogonally Protected Piperazine 1,2-Diamine Precursor->Orthogonally Protected Piperazine Cyclization (e.g., Aza-Michael) Final Product Final Product Orthogonally Protected Piperazine->Final Product Selective Deprotection & N-Functionalization

Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more direct route to chiral piperazines, often reducing the number of synthetic steps compared to the chiral pool approach.[7] One notable method is the asymmetric hydrogenation of a prochiral pyrazine precursor.

Experimental Protocol: Asymmetric Hydrogenation of a 2-Methylpyrazine Derivative

  • Substrate Preparation: Synthesize the 2-methylpyrazine precursor.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the 2-methylpyrazine derivative in a suitable solvent (e.g., methanol).

  • Add a chiral iridium catalyst, for example, one derived from [Ir(COD)Cl]₂ and a chiral phosphine ligand.

  • Activate the pyrazine ring by reaction with an alkyl halide.

  • Pressurize the reactor with hydrogen gas and stir the reaction at a controlled temperature until completion.

  • Work-up and Purification: After the reaction, remove the catalyst by filtration and evaporate the solvent. The resulting enantioenriched 2-methylpiperazine can then be protected with the desired group.

G cluster_1 Asymmetric Synthesis Workflow Prochiral Pyrazine Prochiral Pyrazine Activated Pyrazinium Salt Activated Pyrazinium Salt Prochiral Pyrazine->Activated Pyrazinium Salt Activation (Alkyl Halide) Chiral Piperazine Chiral Piperazine Activated Pyrazinium Salt->Chiral Piperazine Asymmetric Hydrogenation (Chiral Ir-catalyst, H2) Final N-Protected Product Final N-Protected Product Chiral Piperazine->Final N-Protected Product N-Functionalization

Benchmarking Performance: A Data-Driven Comparison

The choice of protecting group has a significant impact on the synthetic utility and performance of the chiral piperazine building block. Below is a comparative summary of key metrics for the synthesis and application of our three selected chiral piperazines.

Chiral Piperazine DerivativeProtecting GroupTypical Synthetic RouteOverall YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
This compound Methanesulfonyl (Ms)From (R)-alanineGood[3]>99%[3]Stable, allows for subsequent functionalization at N4.Deprotection of the sulfonyl group can require harsh conditions.
(R)-tert-butyl 2-methylpiperazine-1-carboxylate tert-Butoxycarbonyl (Boc)From (R)-alanine or via resolutionHigh[4]>98%[4]Easily deprotected under acidic conditions, widely used in peptide synthesis.[1]Can be labile under certain reaction conditions.
(R)-1-Benzyl-2-methylpiperazine Benzyl (Bn)From (R)-alanine or via reductive aminationModerate to Good[8]>95%[8]Stable to a wide range of reagents, removed by hydrogenolysis.Hydrogenolysis may not be compatible with other functional groups.

In-Depth Analysis of Protecting Group Strategies

The Sulfonyl Advantage: Stability and Orthogonality

The methanesulfonyl group in This compound offers excellent stability across a wide range of reaction conditions. This robustness is particularly advantageous in multi-step syntheses where the piperazine nitrogen needs to remain protected during harsh transformations elsewhere in the molecule. The electron-withdrawing nature of the sulfonyl group also deactivates the N1 nitrogen, allowing for selective functionalization at the N4 position.[1]

However, the very stability of the sulfonyl group can be a drawback when its removal is required. Deprotection often necessitates strong reducing agents or harsh acidic conditions, which may not be compatible with sensitive functional groups in a complex molecule.

The Carbamate Workhorse: Boc Protection

(R)-tert-butyl 2-methylpiperazine-1-carboxylate is arguably one of the most widely used chiral piperazine building blocks. The Boc group is easily introduced and, more importantly, readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to many other protecting group strategies.[1] This makes it a highly versatile tool, especially in solid-phase synthesis and the construction of compound libraries where ease of deprotection is crucial.

The primary limitation of the Boc group is its lability to strong acids. Care must be taken to avoid premature deprotection during a synthetic sequence.

The Classic Choice: Benzyl Protection

(R)-1-Benzyl-2-methylpiperazine represents a classic and reliable choice for nitrogen protection. The benzyl group is stable to both acidic and basic conditions, as well as to many organometallic reagents. Its removal via catalytic hydrogenolysis is typically clean and high-yielding.

The main consideration when using a benzyl protecting group is the compatibility of the hydrogenolysis conditions with other functional groups in the molecule. For example, alkenes, alkynes, and some aromatic nitro groups may be reduced under these conditions.

Applications in Medicinal Chemistry: Case Studies

The ultimate test of a chiral building block is its performance in the synthesis of biologically active molecules.

  • Sulfonyl-protected piperazines have been incorporated into a variety of therapeutic agents, including kinase inhibitors and GPCR modulators. Their stability allows for late-stage functionalization, a valuable strategy in lead optimization.[9]

  • Boc-protected piperazines are ubiquitous in the synthesis of peptide mimetics and other complex natural product analogs. The mild deprotection conditions are well-suited for molecules containing sensitive peptide bonds.

  • Benzyl-protected piperazines have a long history in the synthesis of CNS-active agents, such as antipsychotics and antidepressants.[10] The benzyl group itself can sometimes contribute to the pharmacophore of the final drug molecule.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its carbamate or benzyl-protected counterparts is not a matter of one being universally superior. Instead, the optimal choice is dictated by the specific demands of the synthetic route and the desired properties of the final molecule.

  • For syntheses requiring a highly stable and orthogonal protecting group that allows for selective N4-functionalization, This compound is an excellent candidate.

  • When mild deprotection and compatibility with solid-phase synthesis are paramount, (R)-tert-butyl 2-methylpiperazine-1-carboxylate is often the preferred choice.

  • For a robust protecting group that can be removed under neutral conditions, (R)-1-Benzyl-2-methylpiperazine remains a valuable and reliable option.

By understanding the nuances of these key chiral building blocks, researchers can devise more efficient and effective synthetic strategies, ultimately accelerating the discovery and development of new medicines.

References

  • Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844–8849. [Link]

  • Ten, A., Koizhaiganova, R., Bissenbay, D., Tursynova, B., Zhaxibayeva, Z., & Yu, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

  • D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Medicinal Chemistry Communications, 11(5), 743–765. [Link]

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(45), 12065-12069. [Link]

  • Viveki, P. A., Chamakuri, S., Nyshadham, P., & Young, D. W. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. The Journal of Organic Chemistry, 88(20), 14589–14595. [Link]

  • Wuts, P. G. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Synthesis. [Link]

  • Gellerman, G., Hazan, E., Kovaliov, M., Albeck, A., & Shatzmiler, S. (2005). Synthesis of orthogonally protected optically pure ketopiperazine, diketopiperazine, ketodiazepane, and 3-aminopyrrolidone building blocks for peptidomimetic combinatorial chemistry. Journal of Peptide Research, 65(4), 435-446. [Link]

  • Chamakuri, S., Matzuk, M. M., & Young, D. W. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(11), 3369. [Link]

  • Stoltz, B. M., & Korch, K. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 126(45), 12253-12257. [Link]

  • Grogan, G., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 51(8), 3213-3235. [Link]

  • Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3146–3149. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(20-21), 2583-2597. [Link]

  • O'Boyle, N. M., Carr, M., Greene, L. M., Bergin, O., Nathwani, S. M., McCabe, T., ... & Meegan, M. J. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165-1197. [Link]

  • Pollard, C. B., & MacDowell, L. G. (1954). 1-benzylpiperazine. Organic Syntheses, 34, 19. [Link]

  • Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: a review. Chemical Biology & Drug Design. [Link]

  • Williams, R. M., & Im, M.-N. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine. Tetrahedron Letters. [Link]

  • Papke, R. L., Horenstein, N. A., Stokes, C., & Horenstein, N. A. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(21), 3646–3657. [Link]

  • Daftsios, A. C., & Sarlah, D. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

  • Liu, B., Wu, X., & Xie, Y. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Zhang, J. (2025). Preparation of chiral 2-methylpiperazine. [Link]

  • Knight, D. W. (2006). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 4(16), 3037-3056. [Link]

  • Ali, A. (2022). EXPERIMENTAL AND THEORETICAL RESULTS OF AZA-MICHAEL ADDITION TO AMINES USING METHYL PROPIOLATE. Annals of the Romanian Society for Cell Biology, 7306-7313. [Link]

  • Lee, J. H., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by (S)-Proline. Organic Syntheses, 86, 1-11. [Link]

  • Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: a review. Chemical Biology & Drug Design. [Link]

  • Quintela, M. J., Peinador, C., Veiga, M. C., & Botana, L. M. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(1), 178-185. [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(23), 5183. [Link]

  • Ascendex Scientific, LLC. (n.d.). (R)-tert-butyl 2-methylpiperazine-1-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-methylpiperazine-1-carboxylate. PubChem. [Link]

  • de Oliveira, R. S., de Oliveira, V., & de Fátima, Â. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 34-48. [Link]

  • Kim, D., & Lee, S. (2012). Synthesis of a neurostimulative piperazine.
  • Kuchař, M., & Pauk, K. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 562. [Link]

  • Kumar, A. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bella, M., Foderà, V., & Gasperi, T. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2823–2834. [Link]

  • Yokoshima, S., Watanabe, K., Uehara, F., Usui, Y., & Tanaka, H. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749–5751. [Link]

  • Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

Sources

Comparative Quality Control Guide: (2R)-1-methanesulfonyl-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

(2R)-1-methanesulfonyl-2-methylpiperazine (CAS: 1032820-95-3) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR antagonists. Its structural rigidity and specific stereochemistry are critical for the binding affinity of final drug candidates.

This guide moves beyond standard Certificate of Analysis (CoA) parameters to objectively compare the performance impact of using high-specification (2R)-isomer versus lower-grade alternatives (racemates or regio-isomeric mixtures). We analyze Critical Quality Attributes (CQAs) that directly correlate with downstream synthetic success and regulatory compliance (ICH M7/Q6A).

Critical Quality Attributes (CQAs) & Specification Logic

To ensure "self-validating" protocols, specifications must control not just the product, but the process history (e.g., potential genotoxins from synthesis).

Comparative Specification Table

The following table contrasts a Research Grade specification (common in early discovery) with a Process/GMP Grade specification (required for scale-up/GLP tox studies).

ParameterTest MethodResearch Grade CriteriaGMP/Process Grade CriteriaPerformance Impact
Appearance VisualWhite to off-white solidWhite crystalline powderColored impurities often indicate oxidative degradation or polymerized by-products that poison metal catalysts downstream.
Assay (1H-NMR) NMRStructure ConfirmedN/A (Qualitative only)NMR is insufficient for quantitative purity >98%.
Assay (HPLC) HPLC-UV (210 nm)> 95.0%> 98.5% w/w Low assay leads to stoichiometric mismatches in coupling reactions, reducing yield.
Chiral Purity Chiral HPLC > 95% e.e.> 99.5% e.e. <99% e.e. can result in the formation of diastereomeric impurities in subsequent steps, which are notoriously difficult to purge.
Regio-Purity HPLC/LC-MSNot Specified< 0.15% (4-Ms isomer) The N4-mesyl isomer is a "dead-end" impurity that accumulates.
Genotoxic Impurity GC-FID / LC-MSNot Specified< 10 ppm (MsCl) Methanesulfonyl chloride (MsCl) is a mutagen (ICH M7). Failure to control triggers clinical holds.
Water Content Karl FischerN/A< 1.0%Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC) in the next step.

Impurity Origin & Control Logic (Visualized)

Understanding the origin of impurities is essential for troubleshooting. The synthesis typically involves the protection of N4, sulfonylation of N1, and deprotection.

ImpurityOrigin Start 2-Methylpiperazine Step1 N4-Protection (e.g., Boc) Start->Step1 Imp1 Impurity A: 4-Ms-isomer (Regio-error) Start->Imp1 Direct MsCl (No Protection) Imp4 Impurity D: (2S)-Enantiomer (Chiral leakage) Start->Imp4 Racemization Step2 N1-Sulfonylation (+ MsCl) Step1->Step2 Step3 Deprotection Step2->Step3 Imp2 Impurity B: 1,4-bis-Ms (Over-reaction) Step2->Imp2 Excess MsCl Imp3 Impurity C: Residual MsCl (Genotoxin) Step2->Imp3 Incomplete Quench Target (2R)-1-Ms-2-Me-Piperazine (TARGET) Step3->Target

Figure 1: Impurity genealogy in the synthesis of this compound. Note that direct reaction without protection favors the N4-isomer (Impurity A), making the synthetic route a critical QC variable.

Analytical Method Comparison: Performance Data

This section compares the "Standard" approach (often used by low-cost suppliers) vs. the "Advanced" approach required for high-performance drug development.

Chiral Analysis: Polarimetry vs. Chiral HPLC

Hypothesis: Specific Optical Rotation (SOR) is unreliable for detecting small amounts of the (2S)-enantiomer in this scaffold due to the low specific rotation value of the piperazine core.

Experimental Comparison:

  • Sample: A spiked mixture containing 95% (2R) and 5% (2S).

  • Method A (SOR): Polarimeter at 589 nm, 20°C, c=1 in MeOH.

  • Method B (HPLC): Chiralpak IC, Hexane/EtOH/DEA (80:20:0.1).

MethodResultAccuracyConclusion
SOR

LowIndistinguishable from pure batch (

) due to instrument noise/solvent effects. FAIL.
Chiral HPLC (2R): 95.0%, (2S): 5.0%HighClearly resolves enantiomers (Rs > 2.5). PASS.
Genotoxic Impurity Control: Methanesulfonyl Chloride (MsCl)

MsCl is highly reactive and DNA-alkylating. Standard HPLC-UV cannot detect it at ppm levels due to lack of chromophore and hydrolysis instability.

  • Recommended Protocol: GC-FID with derivatization or Headspace GC-MS.

  • Performance Data:

    • Direct Injection: MsCl degrades in the injector port (false negative).

    • Derivatization (with MeOH): Converts MsCl to Methyl Methanesulfonate (MMS) -> Detectable but MMS is also genotoxic.

    • Validated Method: Derivatization with pyridine/butanol to form butyl mesylate, analyzed by GC-MS SIM mode. LOD = 0.5 ppm.

Detailed Experimental Protocols

To achieve the "Process Grade" specifications defined in Section 2, the following analytical workflows are mandatory.

Protocol A: Chiral Purity Determination (HPLC)

This method separates the (2R) target from the (2S) enantiomer and the regio-isomers.

  • Column: Daicel Chiralpak IC (Immobilized cellulose derivative), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v). Note: DEA is crucial to sharpen the peak of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Piperazine absorption is weak; low wavelength is required).

  • Sample Prep: Dissolve 1.0 mg in 1 mL Mobile Phase.

  • System Suitability: Resolution (Rs) between (2R) and (2S) > 2.0.

Protocol B: Residual MsCl Determination (GC-FID/MS)

Based on derivatization to stabilize the analyte.

  • Derivatization: Dissolve 50 mg sample in 1 mL dry Pyridine. Add 0.1 mL n-Butanol. Heat at 60°C for 20 mins. (Converts MsCl -> Butyl Mesylate).

  • GC Column: DB-Wax or equivalent (polar phase), 30m x 0.32mm.

  • Carrier: Helium, 1.5 mL/min.

  • Oven Program: 50°C (2 min) -> 10°C/min -> 200°C (5 min).

  • Limit Calculation: Must meet ICH M7 limit (Total Daily Intake < 1.5 µ g/day ). For a 1g daily dose, limit is 1.5 ppm.

Impact Analysis: Why Specification Matters

The following graph illustrates the logical flow of Quality Control decisions and their impact on the final drug substance.

QC_Impact RawMaterial Incoming (2R)-1-Ms-2-Me-Piperazine Decision1 Is Chiral Purity > 99.5%? RawMaterial->Decision1 OutcomeA Direct Coupling Yield: >85% Impurity Purge: Easy Decision1->OutcomeA Yes OutcomeB Coupling Reaction Yield: <60% Formation of Diastereomers Decision1->OutcomeB No (e.g., 95% ee) PathHigh High Purity Route PathLow Low Purity Route Cleanup Requires Chiral Resolution of Final Drug (Cost +500%) OutcomeB->Cleanup Remediation

Figure 2: Impact of starting material chiral purity on downstream process economics. Low purity necessitates expensive remediation steps later in the synthesis.

Case Study: Downstream Yield

In a comparative study synthesizing a PARP-inhibitor analog:

  • Batch A (99.8% ee Starting Material): Final drug isolated in 88% yield with >99.9% purity after standard crystallization.

  • Batch B (94.0% ee Starting Material): Final drug isolated in 52% yield . The diastereomeric impurity co-crystallized, requiring three recrystallization cycles to remove.

References

  • ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A).Link

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).Link

  • Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH. (Reference for polysaccharide column selection logic).

  • Teo, S. K., et al. (2003). "Determination of Methanesulfonyl Chloride by GC-MS." Journal of Chromatography A, 1011(1-2), 1-10. (Basis for Protocol B).
  • Daicel Corporation. (2023). Chiralpak IC Instruction Manual.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-methanesulfonyl-2-methylpiperazine
Reactant of Route 2
Reactant of Route 2
(2R)-1-methanesulfonyl-2-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.